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molecular formula C10H8F3NO B8680381 2-Ethoxy-4-(trifluoromethyl)benzonitrile

2-Ethoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B8680381
M. Wt: 215.17 g/mol
InChI Key: ZCNXVYPATPFQQN-UHFFFAOYSA-N
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Patent
US07425638B2

Procedure details

To a solution of 2-nitro-4-trifluoromethyl-benzonitrile (71.7 g, 318.5 mmol) in anhydrous ethanol (400 mL) at room temperature was added sodium ethoxide (238 mL, 637 mmol, 21% solution in ethanol) dropwise over a period of 30 min. The reaction mixture was stirred at room temperature for 1 h. Water (1 L) was added, and the mixture was stirred for 15 min. The solids were filtered off, washed with water, and dried in the vacuum oven (40° C.) overnight to give 2-ethoxy-4-trifluoromethyl-benzonitrile (64 g, 93% yield).
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
238 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[O-:16][CH2:17][CH3:18].[Na+].O>C(O)C>[CH2:17]([O:16][C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
71.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
238 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven (40° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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